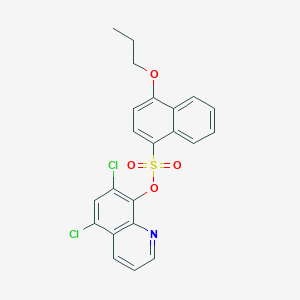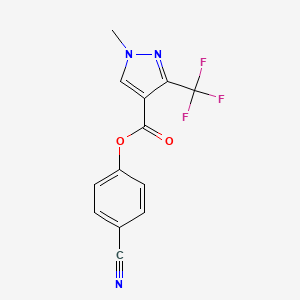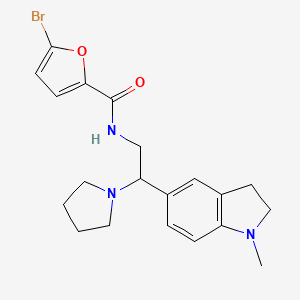![molecular formula C21H23N5O4 B2796160 ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 915928-74-4](/img/structure/B2796160.png)
ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. The structure comprises an imidazo[2,1-f]purine core, a prominent moiety known for its biological activity. This compound's unique structural features make it an intriguing subject for synthetic, mechanistic, and application-oriented research.
Preparation Methods
Synthetic Routes
The synthesis of ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate generally involves multi-step organic reactions. The core structure is built through a series of reactions, including condensation, cyclization, and esterification. Starting materials typically include 1,7-dimethylxanthine derivatives and ethyl acetoacetate.
Industrial Production Methods
Industrial production may involve streamlining the laboratory procedures for scalability. This could include optimizing reaction conditions such as temperature, solvent choice, and purification methods to achieve higher yields and purity. Green chemistry principles are often applied to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: : Reactions with oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Utilization of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions where leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: : Typically performed in acidic or basic media, often under reflux.
Reduction: : Conducted in inert atmospheres like nitrogen or argon to prevent unwanted side reactions.
Substitution: : Carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The reactions yield various derivatives that can be functionalized further, enhancing their applicability in different research fields.
Scientific Research Applications
Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate holds significant promise in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Serves as a molecular probe to study enzyme functions and protein interactions.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets. For instance, its purine core may inhibit certain enzymes by mimicking natural substrates, thus disrupting biological pathways crucial for disease progression. The molecular targets and pathways include inhibition of cyclooxygenase (COX) enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate stands out among its analogs due to its specific structural modifications that enhance its biological activity. Similar compounds include:
Xanthine derivatives: : Known for their role as enzyme inhibitors.
Purine analogs: : Used in anticancer and antiviral therapies.
While these analogs share core structures, the unique modifications in this compound confer distinct properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 2-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-4-30-16(27)13-25-14(2)12-26-17-18(22-20(25)26)23(3)21(29)24(19(17)28)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJRLPQKOCSSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796083.png)

![6-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2796085.png)

![6-Acetyl-2-(2-(ethylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2796090.png)
![2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2796091.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2796092.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide](/img/structure/B2796093.png)
![Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2796095.png)


![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)
